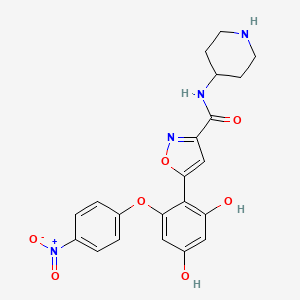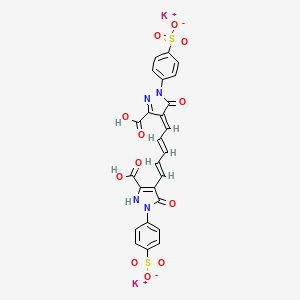
Fmoc-Ala-Glu-Gln-Lys-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ala-Glu-Gln-Lys-NH2 is a tetrapeptide composed of four amino acids: alanine, glutamic acid, glutamine, and lysine. The compound is often used as an inactive control in scientific research, particularly in studies involving peptide inhibitors. It is known for its role in blocking the proteolysis of specific proteins, making it a valuable tool in biochemical and pharmacological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Glu-Gln-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of the Fmoc group and the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Ala-Glu-Gln-Lys-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Aplicaciones Científicas De Investigación
Fmoc-Ala-Glu-Gln-Lys-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Employed in studies of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications
Mecanismo De Acción
The mechanism of action of Fmoc-Ala-Glu-Gln-Lys-NH2 involves its role as an inactive control peptide. It does not exert significant biological activity on its own but is used to compare the effects of active peptide inhibitors. The molecular targets and pathways involved depend on the specific context of the research .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Ala-Glu-Asn-Lys-NH2: A peptide inhibitor that selectively targets asparagine endopeptidase and inhibits the cleavage of amyloid precursor protein.
Fmoc-Ala-Glu-Gln-Lys-NH2: Used as an inactive control for the above compound.
Uniqueness
This compound is unique in its role as an inactive control peptide, making it a valuable tool for validating the effects of active peptide inhibitors. Its specific sequence and lack of significant biological activity allow researchers to isolate and study the effects of other compounds without interference .
Propiedades
Fórmula molecular |
C34H45N7O9 |
|---|---|
Peso molecular |
695.8 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H45N7O9/c1-19(38-34(49)50-18-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24)31(46)40-27(14-16-29(43)44)33(48)41-26(13-15-28(36)42)32(47)39-25(30(37)45)12-6-7-17-35/h2-5,8-11,19,24-27H,6-7,12-18,35H2,1H3,(H2,36,42)(H2,37,45)(H,38,49)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,25-,26-,27-/m0/s1 |
Clave InChI |
OVMJHFPLSZLRSU-UFZSTKPESA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
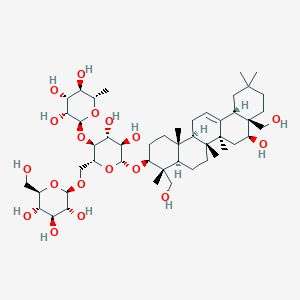
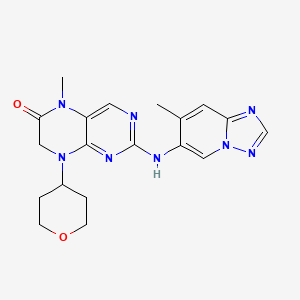
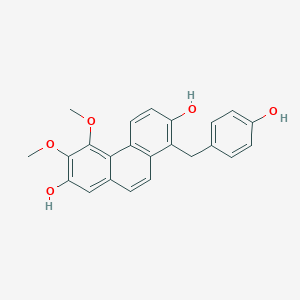

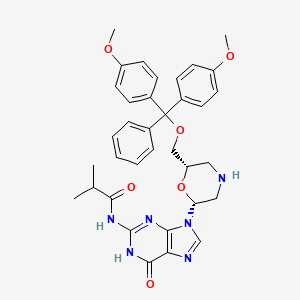
![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)
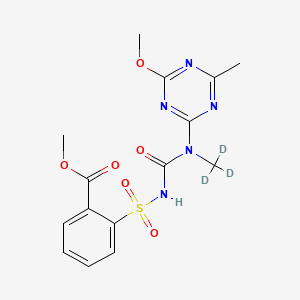
![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)
